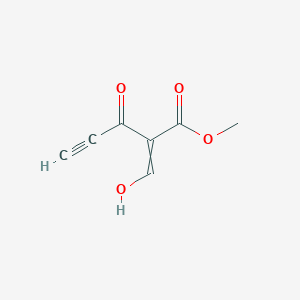![molecular formula C14H10BrN5 B14197748 3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine-2-carbonitrile CAS No. 917776-99-9](/img/structure/B14197748.png)
3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine-2-carbonitrile is a complex organic compound that features a pyridine ring substituted with an azido group, a bromophenyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine-2-carbonitrile typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 3-bromobenzaldehyde, undergoes a reaction with an appropriate reagent to form 3-bromoacetophenone.
Azidation: The 3-bromoacetophenone is then treated with sodium azide in the presence of a suitable solvent to introduce the azido group, forming 3-azido-1-(3-bromophenyl)ethanone.
Pyridine Ring Formation: The azido intermediate is then reacted with 2-cyanopyridine under specific conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium azide, solvents like dimethylformamide (DMF), and appropriate catalysts.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 3-[1-Amino-1-(3-bromophenyl)ethyl]pyridine-2-carbonitrile.
Oxidation: Oxidized derivatives such as nitro compounds.
Scientific Research Applications
3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine-2-carbonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in various biochemical applications, including labeling and tracking of biomolecules.
Comparison with Similar Compounds
Similar Compounds
3-[1-Azido-1-(4-bromophenyl)ethyl]pyridine-2-carbonitrile: Similar structure but with a different position of the bromine atom.
3-[1-Azido-1-(3-chlorophenyl)ethyl]pyridine-2-carbonitrile: Similar structure but with a chlorine atom instead of bromine.
3-[1-Azido-1-(3-fluorophenyl)ethyl]pyridine-2-carbonitrile: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine-2-carbonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The combination of the azido group and the bromophenyl group provides a versatile platform for various chemical modifications and applications.
Properties
CAS No. |
917776-99-9 |
|---|---|
Molecular Formula |
C14H10BrN5 |
Molecular Weight |
328.17 g/mol |
IUPAC Name |
3-[1-azido-1-(3-bromophenyl)ethyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C14H10BrN5/c1-14(19-20-17,10-4-2-5-11(15)8-10)12-6-3-7-18-13(12)9-16/h2-8H,1H3 |
InChI Key |
FLEMTDADLACHNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)(C2=C(N=CC=C2)C#N)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(4-Chlorophenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine](/img/structure/B14197680.png)



![4-[(4-Methylpyridin-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14197694.png)

![5-[(Benzyloxy)methyl]-7-phenylhept-4-en-6-ynal](/img/structure/B14197701.png)

![6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14197722.png)
![4-{3-[(Oxan-2-yl)oxy]prop-1-yn-1-yl}furan-2(5H)-one](/img/structure/B14197732.png)


